REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[N:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].OO.[OH-].[K+].S([O-])([O-])(=O)=[O:22].[Mg+2]>C(O)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[N:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]([NH2:9])=[O:22] |f:2.3,4.5|
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Name
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2-(3-Chloro-phenoxy)-nicotinonitrile
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Quantity
|
7.81 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=C(C#N)C=CC=N2)C=CC1
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Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 250 ml
|
Type
|
CUSTOM
|
Details
|
A solid was isolated by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid (6.51 g)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OC2=C(C(=O)N)C=CC=N2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |